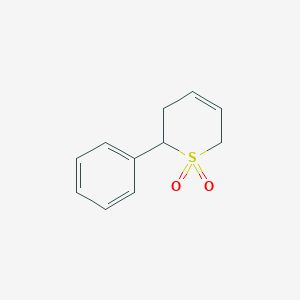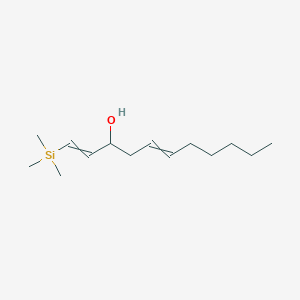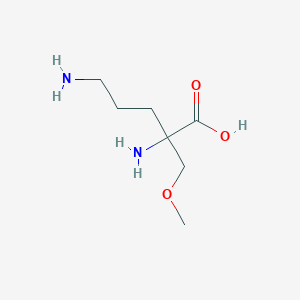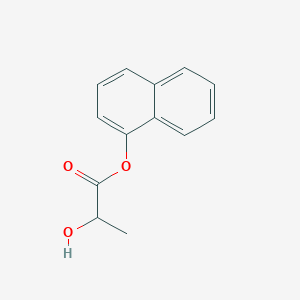
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is an organic compound that features a unique combination of functional groups, including a dithiolane ring and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithiolane ring. The methanesulfonyl group can be introduced through a subsequent reaction with methanesulfonyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate exerts its effects is largely dependent on its interactions with other molecules. The dithiolane ring can act as a chelating agent, binding to metal ions and affecting their reactivity. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A simpler compound with a similar dithiolane ring but lacking the methanesulfonyl group.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is unique due to the presence of both the dithiolane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to simpler dithiolane or dithiane derivatives .
Properties
CAS No. |
112809-79-7 |
|---|---|
Molecular Formula |
C7H8O4S3 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
methyl 2-(1,3-dithiol-2-ylidene)-2-methylsulfonylacetate |
InChI |
InChI=1S/C7H8O4S3/c1-11-6(8)5(14(2,9)10)7-12-3-4-13-7/h3-4H,1-2H3 |
InChI Key |
AURPPEIRTAVNAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1SC=CS1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)






![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
